molecular formula C12H15N3OS B2389089 N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide CAS No. 851987-37-6

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide

Cat. No.: B2389089
CAS No.: 851987-37-6
M. Wt: 249.33
InChI Key: YVFPYDOQPYAYNZ-UHFFFAOYSA-N
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Description

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide is a chemical reagent designed for research and development applications. This compound belongs to the benzothiazole class of heterocycles, a scaffold recognized for its significant and diverse biological activities. Benzothiazole derivatives have demonstrated substantial potential in medicinal chemistry research, particularly as antimicrobial and anticancer agents. Studies on closely related analogs have shown that such compounds can exhibit potent activity against microbial pathogens like Staphylococcus aureus by targeting essential enzymes such as dihydropteroate synthase (DHPS) . Furthermore, the benzothiazole core is a prominent feature in molecules investigated for their antitumor properties, with some derivatives shown to inhibit cancer cell proliferation and suppress inflammatory cytokines like IL-6 and TNF-α, suggesting utility in dual-action cancer-therapy research . The presence of the hydrazide functional group in its structure often contributes to a molecule's ability to participate in hydrogen bonding, which can be crucial for interacting with biological targets. Researchers can utilize this compound as a key intermediate or precursor for the synthesis of more complex molecules, or as a standard in biological assays to explore new therapeutic avenues. As with all research chemicals, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety and hazard evaluations before use.

Properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-4-10(16)14-15-12-13-11-8(3)5-7(2)6-9(11)17-12/h5-6H,4H2,1-3H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFPYDOQPYAYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC1=NC2=C(C=C(C=C2S1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Acylation of 2-Hydrazinobenzothiazole

An alternative route involves synthesizing 2-hydrazino-4,6-dimethylbenzo[d]thiazole as an intermediate, followed by acylation with propionic acid derivatives. This two-step method, though less commonly reported, offers control over functional group introduction:

  • Formation of 2-Hydrazinobenzothiazole : Reacting 2-chloro-4,6-dimethylbenzo[d]thiazole with hydrazine hydrate in ethanol under reflux yields the hydrazine intermediate.
  • Acylation : Treating the intermediate with propionyl chloride in the presence of a base (e.g., triethylamine) forms the target hydrazide.

Analytical Characterization

Post-synthesis, the compound is characterized using spectroscopic and chromatographic techniques:

Spectroscopic Data

  • Infrared (IR) Spectroscopy :
    • NH stretches: 3300–3200 cm⁻¹ (amine and hydrazide N-H).
    • C=O stretch: 1700–1680 cm⁻¹ (carbonyl of hydrazide).
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (CDCl₃) :
      • Aromatic protons (benzothiazole): δ 7.2–7.8 ppm (multiplet).
      • Methyl groups (4,6-dimethyl): δ 2.4–2.6 ppm (singlets).
      • Propionyl CH2: δ 1.1–1.3 ppm (triplet) and δ 2.3–2.5 ppm (quartet).
    • ¹³C NMR :
      • Carbonyl carbon: δ 170–175 ppm.
      • Benzothiazole carbons: δ 120–160 ppm.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity, typically exceeding 95% under optimized conditions.

Optimization and Challenges

Yield Improvements

  • Catalysis : Adding catalytic p-toluenesulfonic acid (p-TsOH) enhances reaction rates and yields by protonating the benzothiazole, increasing electrophilicity at the 2-position.
  • Solvent Screening : Dimethylformamide (DMF) or tetrahydrofuran (THF) may improve solubility of reactants but require higher temperatures for reflux.

Common Side Reactions

  • Dimerization : Excess propionyl hydrazine may lead to bis-hydrazide formation, mitigated by strict stoichiometric control.
  • Oxidation : The thiazole sulfur atom is prone to oxidation, necessitating inert atmospheres (N2 or Ar) during reflux.

Applications in Drug Discovery

Though beyond the scope of preparation methods, the compound’s structural motifs align with bioactive benzothiazole derivatives. For example, similar hydrazides exhibit inhibitory activity against enzymes like monoamine oxidase-B (MAO-B) and HIV-1 reverse transcriptase. These applications underscore the importance of reproducible synthesis for pharmacological testing.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form hydrazine derivatives or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophiles used.

Scientific Research Applications

N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals

Mechanism of Action

The mechanism of action of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes, such as cyclooxygenases (COX-1 and COX-2), which are involved in the production of inflammatory mediators like prostaglandins. By inhibiting these enzymes, the compound can exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline: This compound shares a similar benzothiazole core structure but differs in its substituents and functional groups.

    N-4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides: These compounds also contain a thiazole ring and have been studied for their biological activities.

Uniqueness

N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide is unique due to its specific structural features, such as the presence of both a benzothiazole ring and a propionohydrazide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biological Activity

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide is a thiazole derivative known for its diverse biological activities. This compound has attracted attention in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12_{12}H14_{14}N4_{4}S
  • Molecular Weight : 250.34 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)
PropertyValue
Molecular FormulaC12_{12}H14_{14}N4_{4}S
Molecular Weight250.34 g/mol
SolubilitySoluble in DMSO
Melting Point150 °C

This compound exhibits biological activity through several mechanisms:

  • DNA Interaction : The compound has a high affinity for DNA, leading to significant interactions that can induce DNA damage. This property is crucial for its antiproliferative effects on cancer cells.
  • Cellular Effects : Studies have demonstrated that this compound exhibits antiproliferative activity against various cell lines, including yeast and human tumor cells. The mechanism involves disrupting cellular processes and inducing apoptosis in cancer cells.
  • Biochemical Pathways : The compound influences multiple biochemical pathways, which may contribute to its anti-inflammatory and anticancer properties.

Case Studies

  • Anticancer Activity : In a study involving human breast cancer cell lines, this compound showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. The study indicated that the compound induces apoptosis through the activation of caspase pathways.
  • Antimicrobial Effects : Another investigation revealed that the compound exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial strain tested.

Table 2: Biological Activity Summary

Activity TypeObserved EffectIC50/MIC Values
AnticancerCell growth inhibition~15 µM
AntimicrobialBacterial inhibition32 - 128 µg/mL

Research Applications

This compound is being explored for various applications:

  • Medicinal Chemistry : As a potential lead compound for developing new anticancer agents.
  • Material Science : Utilized in synthesizing novel materials due to its unique chemical structure and reactivity.
  • Pharmacology : Investigated for its anti-inflammatory properties alongside its anticancer effects.

Q & A

Q. Tables for Quick Reference

Biological Activity Assay TypeTargetKey FindingReference
AntimicrobialMIC (μg/mL)S. aureusMIC = 8.0 (vs. 32 for control)
Anti-inflammatoryCOX-2 IC50Human recombinantIC50 = 1.2 μM
CytotoxicityMTT (HEK-293)N/AIC50 > 100 μM
Computational Parameter ToolResultImplication
Docking Score (kcal/mol)AutoDock-9.2Strong COX-2 binding
Solubility (LogS)SwissADME-3.5Low solubility

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